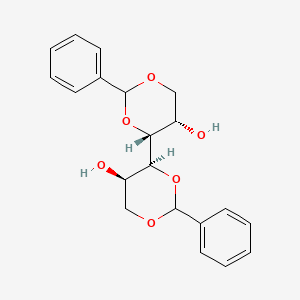
(4S,4'R,5R,5'S)-2,2'-diphenyl-4,4'-bi(1,3-dioxane)-5,5'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3:4,6-Di-O-benzylidene-D-mannitol is a chemical compound with the molecular formula C20H22O6. It is a derivative of D-mannitol, a sugar alcohol, and is characterized by the presence of two benzylidene groups. This compound is commonly used in organic synthesis, particularly in the preparation of chiral molecules and as a protecting group for diols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3:4,6-Di-O-benzylidene-D-mannitol is typically synthesized through the reaction of D-mannitol with benzaldehyde in the presence of an acid catalyst. The reaction involves the formation of acetal linkages between the hydroxyl groups of D-mannitol and the aldehyde groups of benzaldehyde. The reaction is usually carried out under reflux conditions with an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of 1,3:4,6-Di-O-benzylidene-D-mannitol can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and the choice of solvent. The product is typically purified by recrystallization from a suitable solvent, such as diethyl ether, to obtain high-purity 1,3:4,6-Di-O-benzylidene-D-mannitol .
Análisis De Reacciones Químicas
Types of Reactions
1,3:4,6-Di-O-benzylidene-D-mannitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene-protected ketones or aldehydes.
Reduction: It can be reduced to form benzylidene-protected alcohols.
Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene-protected ketones, while reduction may produce benzylidene-protected alcohols .
Aplicaciones Científicas De Investigación
1,3:4,6-Di-O-benzylidene-D-mannitol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of optically active compounds. It is also employed as a protecting group for diols in organic synthesis.
Biology: The compound is used in the study of carbohydrate chemistry and as a model compound for understanding the behavior of sugar derivatives.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds
Mecanismo De Acción
The mechanism of action of 1,3:4,6-Di-O-benzylidene-D-mannitol involves the formation of stable acetal linkages between the hydroxyl groups of D-mannitol and the aldehyde groups of benzaldehyde. These acetal linkages protect the hydroxyl groups from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The compound’s stability and reactivity make it a valuable tool in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,43,6-Dianhydro-D-mannitol: Another derivative of D-mannitol, used in similar applications as a protecting group and chiral building block.
1,25,6-Di-O-isopropylidene-D-mannitol: A compound with isopropylidene groups instead of benzylidene groups, used for similar purposes in organic synthesis.
Uniqueness
1,3:4,6-Di-O-benzylidene-D-mannitol is unique due to its specific acetal linkages, which provide stability and selectivity in chemical reactions. Its benzylidene groups offer distinct reactivity compared to other protecting groups, making it a versatile compound in various synthetic applications .
Propiedades
Fórmula molecular |
C20H22O6 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(4S,5R)-4-[(4R,5S)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16+,17+,18-,19?,20? |
Clave InChI |
NVEGGHPETXMRSV-MFVSGWCXSA-N |
SMILES isomérico |
C1[C@H]([C@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@H](COC(O3)C4=CC=CC=C4)O)O |
SMILES canónico |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
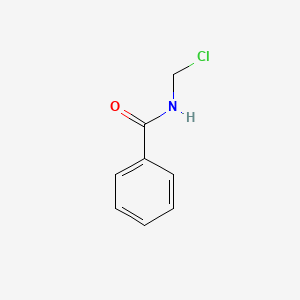
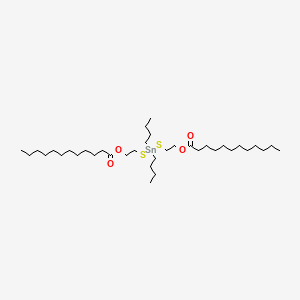

![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)

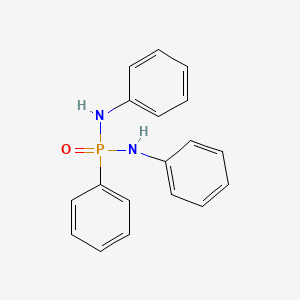
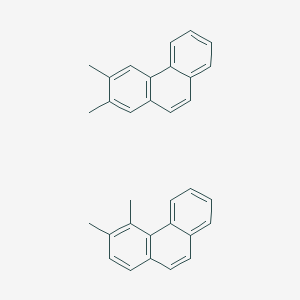
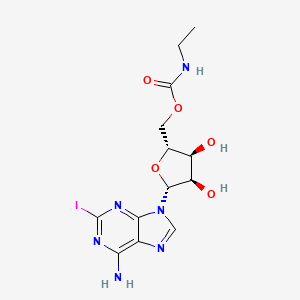
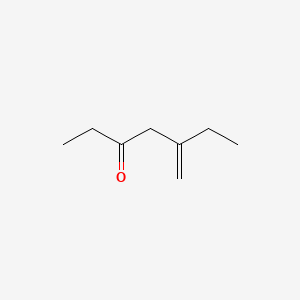
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
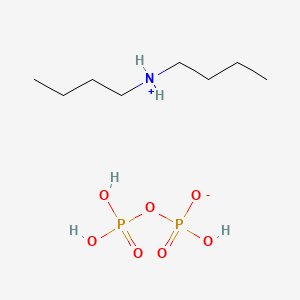
![[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
